molecular formula C4H9NO2 B13592601 (2S,3R)-2-(hydroxymethyl)azetidin-3-ol

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

Cat. No.: B13592601
M. Wt: 103.12 g/mol
InChI Key: HLUUYLJPDIXTCY-IUYQGCFVSA-N
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Description

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is a chiral azetidine derivative with a hydroxymethyl group at the 2-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino alcohols. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(hydroxymethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-(hydroxymethyl)azetidin-3-ol: A stereoisomer with different spatial arrangement of atoms.

    (2R,3R)-2-(hydroxymethyl)azetidin-3-ol: Another stereoisomer with distinct properties.

    (2R,3S)-2-(hydroxymethyl)azetidin-3-ol: A stereoisomer with unique characteristics.

Uniqueness

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and potential applications. The presence of both hydroxymethyl and hydroxyl groups in a chiral azetidine ring makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

IUPAC Name

(2S,3R)-2-(hydroxymethyl)azetidin-3-ol

InChI

InChI=1S/C4H9NO2/c6-2-3-4(7)1-5-3/h3-7H,1-2H2/t3-,4+/m0/s1

InChI Key

HLUUYLJPDIXTCY-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H](N1)CO)O

Canonical SMILES

C1C(C(N1)CO)O

Origin of Product

United States

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